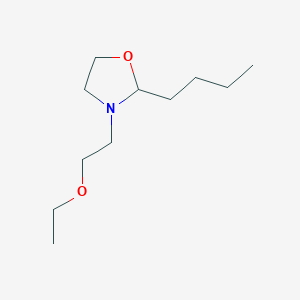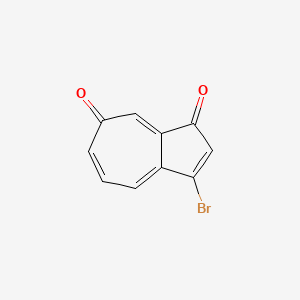
3-Bromoazulene-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoazulene-1,7-dione is a derivative of azulene, a non-alternant, aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five- and seven-membered ring system, which imparts a distinct blue color and a permanent dipole moment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoazulene-1,7-dione typically involves the bromination of azulene followed by oxidation. One common method is the treatment of azulene with N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the ketone groups at the 1 and 7 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoazulene-1,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ketone groups can be reduced to alcohols or further oxidized to carboxylic acids.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other cyclic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted azulene derivatives can be formed.
Oxidation Products: Carboxylic acids or further oxidized derivatives.
Reduction Products: Alcohols or partially reduced azulene derivatives.
Scientific Research Applications
3-Bromoazulene-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of functional materials for optoelectronic applications, such as organic field-effect transistors and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-Bromoazulene-1,7-dione is primarily related to its ability to interact with biological molecules and pathways. The compound’s unique structure allows it to inhibit specific enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its anticancer activity by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
1,3-Dibromoazulene: Another brominated derivative with different substitution patterns.
Azulene-1,5-dione: A similar compound with ketone groups at different positions
Uniqueness: 3-Bromoazulene-1,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
161126-13-2 |
|---|---|
Molecular Formula |
C10H5BrO2 |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
3-bromoazulene-1,7-dione |
InChI |
InChI=1S/C10H5BrO2/c11-9-5-10(13)8-4-6(12)2-1-3-7(8)9/h1-5H |
InChI Key |
HWECYMBZNHKENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C(=C1)C(=CC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
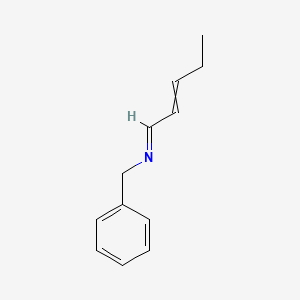
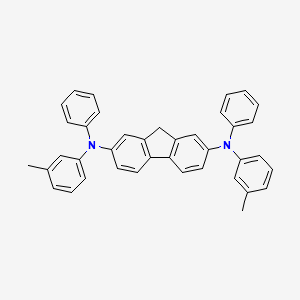
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)

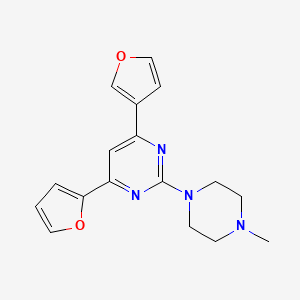

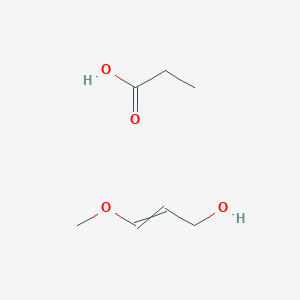

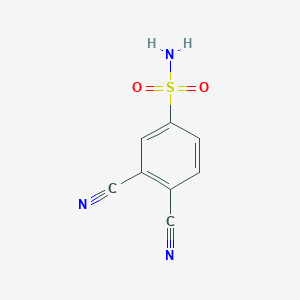
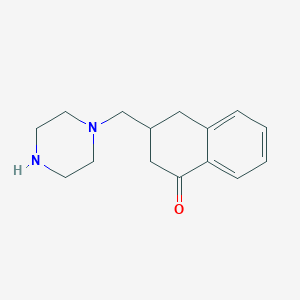
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
